Synthesis Yield: 7-Methoxy-3-carboxylate Achieves Approximately 99% Yield via Trichloroacetyl Chloride Route
Methyl 7-methoxy-1H-indole-3-carboxylate can be synthesized via reaction of 7-methoxyindole with trichloroacetyl chloride in methanol, achieving a reported yield of approximately 99% [1]. While this route provides near-quantitative conversion, alternative synthetic approaches for 7-methoxyindole-3-carboxylate derivatives show variable efficiency: a three-step sequence involving N-alkylation, trichloroacetylation, and hydrolysis for a related 2-methyl-1-(2-morpholinoethyl) derivative achieved 88% overall yield [2]. In comparison, 5-methoxyindole-3-carboxylate ethyl ester preparation typically proceeds via indole formylation followed by esterification under alkaline conditions, with yields not consistently reported in the 95%+ range .
| Evidence Dimension | Synthesis yield (isolated) |
|---|---|
| Target Compound Data | Approximately 99% yield |
| Comparator Or Baseline | 7-Methoxyindole derivative (three-step sequence): 88% overall yield; 5-Methoxyindole-3-carboxylate ethyl ester: yields not consistently reported above 95% |
| Quantified Difference | Target compound route: ~99%; Related 7-methoxy derivative multi-step: 88% overall |
| Conditions | Trichloroacetyl chloride / methanol reaction system (target); three-step N-alkylation / trichloroacetylation / hydrolysis (comparator) |
Why This Matters
A near-quantitative yield reduces starting material waste and purification burden, translating to lower per-gram cost for procurement.
- [1] Chem960. Synthesis routes for Methyl 7-methoxy-1H-indole-3-carboxylate. (Synthesis via methanol, 7-methoxyindole, and trichloroacetyl chloride; yield approximately 99%). View Source
- [2] Frost JR et al. Improved procedure for the preparation of 7-methoxy-2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid. ARKIVOC. 2009;(xiii):182-190. View Source
